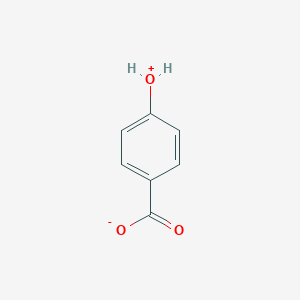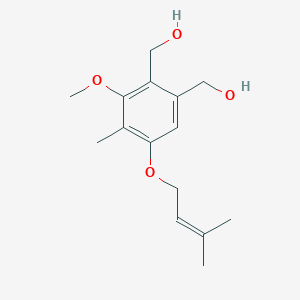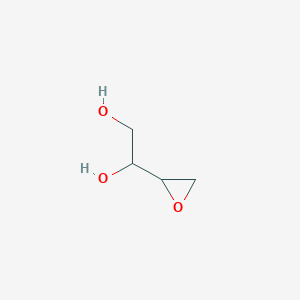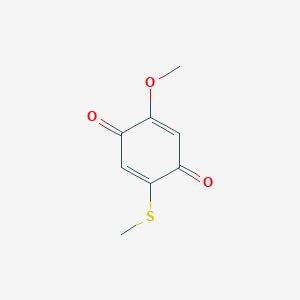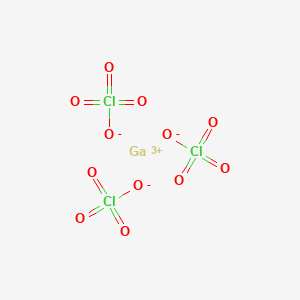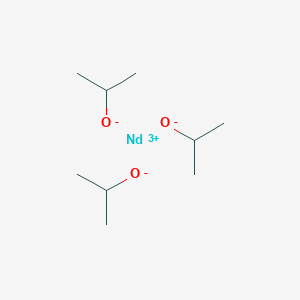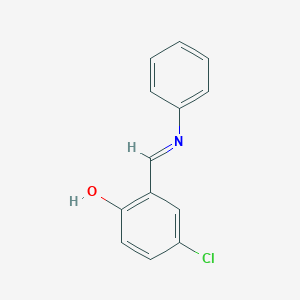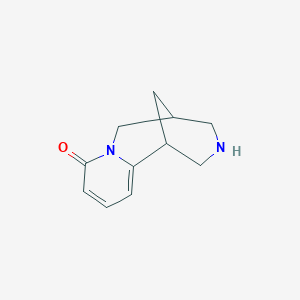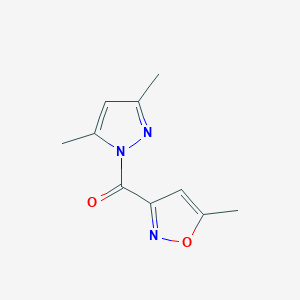
Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)-: is a heterocyclic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a 5-methyl-3-isoxazolylcarbonyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 5-methyl-3-isoxazolecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: Medicinally, derivatives of this compound are explored for their anti-inflammatory, analgesic, and anticancer properties. The presence of the isoxazole moiety enhances its biological activity .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with specific properties. Its unique structure allows for the design of compounds with desired characteristics .
Mechanism of Action
The mechanism of action of Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The isoxazole moiety plays a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Lacks the isoxazole moiety, making it less biologically active.
1-(3-Isoxazolylcarbonyl)-3,5-dimethylpyrazole: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
Uniqueness: The presence of both the pyrazole and isoxazole moieties in Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- imparts unique chemical and biological properties. This dual functionality allows for diverse applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-7(2)13(11-6)10(14)9-5-8(3)15-12-9/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOXCRFTWGJXFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=NOC(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170077 |
Source


|
| Record name | Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17605-91-3 |
Source


|
| Record name | Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B100855.png)
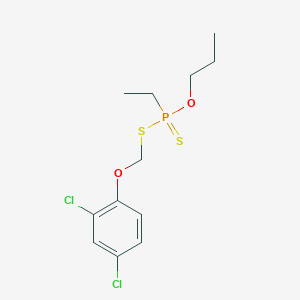
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
